molecular formula C20H14N2O5S B2416801 Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-49-6

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2416801
CAS No.: 477490-49-6
M. Wt: 394.4
InChI Key: UNSLPHISFLFBCR-UHFFFAOYSA-N
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Description

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety, a benzo[b]thiophene ring, and a methyl ester group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Properties

IUPAC Name

methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S/c1-27-20(26)17-16(13-8-4-5-9-14(13)28-17)21-15(23)10-22-18(24)11-6-2-3-7-12(11)19(22)25/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLPHISFLFBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride to yield a phthaloyl-protected alanine . This intermediate is then coupled with methyl anthranilate under specific reaction conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

Synthetic Pathways

The synthesis of methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate involves multiple steps, typically including:

  • Formation of the isoindoline scaffold.
  • Introduction of the acetamido group.
  • Coupling with the benzo[b]thiophene derivative.

This multi-step synthesis allows for variations that can enhance biological activity through structural modifications.

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • The compound has shown efficacy in inhibiting cancer cell proliferation, particularly through mechanisms involving microtubule disruption.
  • Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit tubulin polymerization, leading to significant antiproliferative effects in various cancer cell lines (IC50 values ranging from 2.6 to 18 nM) .

2. Antibacterial Properties

  • Similar compounds have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Data Table :
Compound NameActivity TypeIC50 (µM)Target Organism
Compound AAntibacterial15E. coli
Compound BAntibacterial10Staphylococcus aureus

3. Anti-inflammatory Effects

  • The acetamido group is linked to anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Case Study : Research involving related compounds showed significant inhibition of pro-inflammatory cytokines in macrophage models .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development for various therapeutic areas, including oncology and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a compound that combines the structural features of benzo[b]thiophene and isoindoline, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzo[b]thiophene core linked to an isoindoline moiety through an acetamido group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives similar to this compound have demonstrated significant activity against multidrug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL . This suggests that the compound may possess similar antimicrobial properties.

Anticancer Properties

Compounds related to benzo[b]thiophenes have shown promising anticancer effects in various studies. For example, derivatives have been tested against human cancer cell lines such as HeLa and exhibited low cytotoxicity alongside high selectivity indices . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives are also noteworthy. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation . The specific pathways affected by this compound require further investigation but are likely similar to those observed in other benzothiophene derivatives.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
  • Receptor Interaction : The compound may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Antitubercular Activity Methyl derivatives showed MICs as low as 0.91 μg/mL against dormant M. tuberculosis strains .
Anticancer Studies Exhibited significant cytotoxic effects on HeLa cells with a selectivity index indicating low toxicity to normal cells .
Anti-inflammatory Assessment Demonstrated modulation of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and what methodological considerations ensure high purity?

The synthesis typically involves coupling reactions between benzo[b]thiophene-2-carboxylate derivatives and functionalized acetamido intermediates. Key steps include:

  • Reaction conditions : Refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylate analogs) with acetic acid under nitrogen protection to prevent oxidation .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving >95% purity .
  • Critical parameters : Stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) and solvent selection (dry CH₂Cl₂ for moisture-sensitive steps) .

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYieldPurityReference
Coupling1.2 eq. succinic anhydride, CH₂Cl₂, N₂, reflux67%95%
CyclizationBenzoylisothiocyanate, 1,4-dioxane, RT47%90%

Q. Q2. How is this compound characterized analytically, and what spectral markers confirm its structure?

  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch from dioxoisoindolin and ester groups) and 3300 cm⁻¹ (N-H stretch) .
  • NMR :
    • ¹H NMR : δ 2.5–3.0 ppm (thiophene protons), δ 7.0–8.5 ppm (aromatic protons from benzo[b]thiophene) .
    • ¹³C NMR : δ 165–170 ppm (ester and amide carbonyls) .
  • HPLC : Retention time consistency under gradient elution (C18 column) ensures purity .

Q. Q3. What stability concerns exist for this compound under laboratory storage conditions?

  • Degradation pathways : Hydrolysis of the ester group in humid environments or acidic/basic conditions .
  • Storage recommendations : Dry, inert atmosphere (argon) at –20°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. Q4. How can reaction mechanisms for key transformations (e.g., amide coupling) be elucidated experimentally?

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.
  • Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the ester group .
  • DFT calculations : Model transition states for dioxoisoindolin-amide bond formation to optimize activation energy .

Q. Q5. What biological targets are hypothesized for this compound, and how can structure-activity relationships (SAR) be explored?

  • Target hypotheses : The dioxoisoindolin moiety may inhibit enzymes via π-π stacking (e.g., tyrosine phosphatases), while the thiophene core could interact with hydrophobic protein pockets .
  • SAR strategies :
    • Analog synthesis : Replace the methyl ester with ethyl or tert-butyl groups to assess steric effects.
    • Bioassays : Test antibacterial activity against Gram-positive/-negative strains using MIC assays .

Q. Table 2: Hypothesized Bioactivity

Structural FeaturePotential TargetAssay MethodReference
DioxoisoindolinTyrosine phosphataseEnzyme inhibition
Benzo[b]thiopheneBacterial membrane proteinsMIC determination

Q. Q6. How can environmental fate and degradation pathways be studied for ecological risk assessment?

  • Hydrolysis studies : Expose the compound to pH 3–10 buffers and analyze degradation products via LC-MS .
  • Photodegradation : Use UV irradiation (254 nm) to simulate sunlight effects, monitoring by HPLC .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal models per OECD guidelines .

Methodological Guidance for Contradictory Data

Q. Q7. How to resolve discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical strains (e.g., ATCC references) and culture conditions.
  • Control for purity : Verify compound integrity via NMR and HPLC before testing .
  • Dose-response validation : Replicate experiments with independent synthetic batches to exclude batch-specific artifacts .

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